![molecular formula C21H17ClN4O4S B2588162 5-(2-(4-Chlorphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-on CAS No. 1203143-43-4](/img/structure/B2588162.png)
5-(2-(4-Chlorphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
Synthese und Verfügbarkeit
Diese Verbindung kann im Labor synthetisiert oder kommerziell bezogen werden. Forscher, die an der Erforschung ihrer Eigenschaften interessiert sind, können sie bei Anbietern wie Santa Cruz Biotechnology oder MilliporeSigma erwerben .
Biologische Aktivität
The compound 5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazolo[4,5-d]pyridazin core with a furan ring and a chlorophenyl substituent. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other pathogens .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy due to its implications in neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives indicate strong inhibitory potential:
Compound ID | IC50 Value (µM) |
---|---|
7l | 2.14 ± 0.003 |
7m | 0.63 ± 0.001 |
7n | 1.05 ± 0.002 |
3. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines . Further research is needed to elucidate the specific pathways affected.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:
- Binding Affinity : Docking studies have shown that the compound can effectively bind to target proteins, influencing their activity .
- Enzyme Interaction : The presence of functional groups allows for interaction with active sites of enzymes, leading to inhibition.
Case Studies
A notable study explored the synthesis and biological evaluation of derivatives of this compound. The results indicated that modifications in the substituents significantly altered the biological activity, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c22-14-5-3-13(4-6-14)15(27)12-26-20(28)18-19(17(24-26)16-2-1-9-30-16)31-21(23-18)25-7-10-29-11-8-25/h1-6,9H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAROHMOBBHBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.